1-(Chlorodifluoromethoxy)-2-fluorobenzene is an organic compound characterized by the presence of several functional groups, including chloro, difluoromethoxy, and fluoro, attached to a benzene ring. Its molecular formula is CHClFNO, indicating a complex structure with potential applications in various fields such as chemistry and biology. This compound is classified as a halogenated aromatic compound, which often exhibits unique chemical properties due to the presence of electronegative halogen atoms.
The synthesis of 1-(Chlorodifluoromethoxy)-2-fluorobenzene typically involves multiple steps, starting from readily available precursors. The following methods are commonly employed:
In industrial settings, optimized reaction conditions and catalysts are employed to improve yield and efficiency, often utilizing continuous flow reactors for large-scale production .
The molecular structure of 1-(Chlorodifluoromethoxy)-2-fluorobenzene can be represented by its canonical SMILES notation: C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)Cl. This notation indicates the arrangement of atoms within the molecule, highlighting its aromatic nature and substituents.
1-(Chlorodifluoromethoxy)-2-fluorobenzene is involved in various chemical reactions due to its functional groups:
The specific products formed depend on the reaction conditions, reagents used, and the nature of substituents present on the benzene ring .
The mechanism by which 1-(Chlorodifluoromethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The electron-withdrawing nature of the nitro and fluoro groups influences the compound's reactivity and binding affinity.
Key pathways may include:
These interactions highlight the potential biological significance of this compound in research settings .
Relevant analyses indicate that these properties make it suitable for applications in synthetic organic chemistry and material science .
1-(Chlorodifluoromethoxy)-2-fluorobenzene has several scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: